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Abstract
1-Methyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde of significant interest in

synthetic and medicinal chemistry. Its structure is characterized by an electron-rich N-

methylated imidazole ring at the C2 position, directly attached to an electrophilic aldehyde

functional group. This unique electronic arrangement imparts a distinct reactivity profile to the

aldehyde, making it a versatile building block for the synthesis of a wide array of more complex

molecules, including pharmaceuticals, agrochemicals, and ligands for coordination chemistry.

This document provides a comprehensive technical overview of the reactivity of the aldehyde

group, detailing common transformations, experimental protocols, and quantitative data.

Introduction
The chemical behavior of 1-Methyl-1H-imidazole-2-carbaldehyde is dominated by the

interplay between its two primary functional components. The imidazole ring is an electron-rich

aromatic system, susceptible to electrophilic substitution, while the aldehyde group serves as a

key electrophilic site for nucleophilic attack. The proximity of the N1-methyl and N3 lone pair of

the imidazole ring influences the reactivity of the C2-aldehyde group. This guide focuses
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specifically on the transformations of the aldehyde moiety, which is a gateway to a multitude of

molecular architectures. Its derivatives have shown potential as leishmanicidal agents and are

explored in the development of antimicrobial and anticancer compounds.

Table 1: Physicochemical Properties of 1-Methyl-1H-imidazole-2-carbaldehyde

Property Value Reference

CAS Number 13750-81-7

Molecular Formula C₅H₆N₂O

Molecular Weight 110.11 g/mol

IUPAC Name
1-methyl-1H-imidazole-2-

carbaldehyde

Synonyms

1-Methyl-2-formylimidazole, 1-

Methyl-2-

imidazolecarboxaldehyde

Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde
The most established method for synthesizing 1-Methyl-1H-imidazole-2-carbaldehyde is the

Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich

aromatic ring, in this case, 1-methylimidazole.

Experimental Protocol: Vilsmeier-Haack Formylation of
1-Methylimidazole
This protocol is a generalized representation based on classical methods.

Reagent Preparation: The Vilsmeier reagent is prepared in situ by slowly adding phosphorus

oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF). This is a highly

exothermic reaction and must be performed with caution under an inert atmosphere (e.g.,

Nitrogen or Argon).

Reaction: 1-methylimidazole is added dropwise to the prepared Vilsmeier reagent at low

temperature (0-5 °C).
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Heating: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated (e.g., refluxed) for several hours to drive the reaction to

completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup: The mixture is cooled and then carefully poured onto crushed ice, followed by

neutralization with a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH)

to hydrolyze the iminium intermediate.

Extraction & Purification: The aqueous mixture is extracted with an appropriate organic

solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then

washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the

solvent is removed under reduced pressure. The crude product is typically purified by column

chromatography or distillation to yield pure 1-Methyl-1H-imidazole-2-carbaldehyde.
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Caption: Workflow for the synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde.

Reactivity of the Aldehyde Group
The aldehyde group is a primary site for a variety of chemical transformations, predominantly

involving nucleophilic addition to the electrophilic carbonyl carbon.
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Caption: Key reaction pathways of the aldehyde group.

Nucleophilic Addition Reactions
3.1.1 Reduction to Alcohols The aldehyde group can be readily reduced to a primary alcohol,

(1-methyl-1H-imidazol-2-yl)methanol. This transformation is typically achieved with high

selectivity using standard hydride reducing agents.

Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a

milder reagent often used in alcoholic solvents like methanol or ethanol.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from

the reducing agent to the carbonyl carbon. This forms a tetrahedral alkoxide intermediate,

which is subsequently protonated during aqueous workup to yield the alcohol. A key

advantage is the high chemoselectivity, where the aldehyde is reduced in preference to the

imidazole ring.

3.1.2 Grignard Reactions The addition of organometallic compounds, such as Grignard

reagents (R-MgX), results in the formation of secondary alcohols and a new carbon-carbon

bond.

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic

carbonyl carbon. This is followed by an acidic workup to protonate the resulting alkoxide

intermediate.
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Yields: This reaction is highly effective, with reported yields ranging from 52% to 93%,

depending on the specific Grignard reagent used.

Condensation Reactions
3.2.1 Schiff Base (Imine) Formation This is one of the most widely utilized reactions of 1-
Methyl-1H-imidazole-2-carbaldehyde. It involves condensation with primary amines to form

Schiff bases (imines).

Significance: The resulting Schiff bases are valuable as versatile ligands in coordination

chemistry, capable of forming stable complexes with various metal ions. These complexes

are explored for applications in catalysis and materials science. Furthermore, imidazole-

derived Schiff bases themselves are investigated for their potential antibacterial, antifungal,

and anti-inflammatory activities.

Mechanism: The reaction involves the nucleophilic attack of the primary amine on the

carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a

water molecule, typically under acidic catalysis, to form the C=N double bond.

3.2.2 Knoevenagel Condensation The aldehyde reacts with active methylene compounds

(compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of

a base.

Products: This condensation yields α,β-unsaturated compounds, which are important

intermediates in organic synthesis.

Reagents: Examples of active methylene compounds include malonic acid derivatives and

cyanoacetates.

Oxidation to Carboxylic Acid
The aldehyde group can be oxidized to the corresponding carboxylic acid, 1-Methyl-1H-

imidazole-2-carboxylic acid. This transformation is a standard aldehyde reaction, though

specific high-yield protocols for this substrate require careful selection of oxidizing agents to

avoid side reactions with the imidazole ring.
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Reagents: Common oxidizing agents for aldehydes include potassium permanganate

(KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇), or milder reagents like silver

oxide (Ag₂O).

Table 2: Summary of Key Reactions and Quantitative Data

Reaction Type Reagent(s) Product Type Reported Yield

Vilsmeier-Haack

Synthesis
POCl₃, DMF Aldehyde 45-60% (classical)

Reduction NaBH₄ or LiAlH₄ Primary Alcohol High Selectivity

Grignard Reaction R-MgX, then H₃O⁺ Secondary Alcohol 52-93%

Schiff Base Formation R-NH₂, acid catalyst Imine High Yield (e.g., 95%)

Knoevenagel

Condensation

Active Methylene

Cmpd.

α,β-Unsaturated

Product
-

Oxidation e.g., KMnO₄ Carboxylic Acid -

Experimental Protocol: Schiff Base Synthesis
This protocol describes a general procedure for the condensation of 1-Methyl-1H-imidazole-2-
carbaldehyde with a primary amine.

Dissolution: Dissolve 1-Methyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in a suitable solvent,

such as methanol or ethanol, in a round-bottom flask.

Amine Addition: Add an equimolar amount (1.0 eq.) of the desired primary amine to the

solution.

Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops), to

the mixture.

Reaction: Stir the mixture at room temperature or under reflux for several hours. The reaction

is often accompanied by a color change, and progress can be monitored by TLC. For less
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reactive amines, a Dean-Stark apparatus can be used to remove the water formed during

the reaction, driving the equilibrium towards the product.

Isolation: Upon completion, the reaction mixture is cooled. The Schiff base product often

precipitates from the solution and can be collected by filtration. If it remains dissolved, the

solvent is removed under reduced pressure.

Purification: The crude product is washed with a cold solvent (e.g., cold ethanol or diethyl

ether) and can be further purified by recrystallization to obtain the pure Schiff base. A 95%

yield has been reported for the reaction with sulfamethoxazole.

Application as a Synthetic Building Block
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Caption: Logical flow from aldehyde to functional metal complexes.

Conclusion
The aldehyde group of 1-Methyl-1H-imidazole-2-carbaldehyde exhibits a rich and predictable

reactivity profile, making it an exceptionally valuable synthon. Its participation in nucleophilic
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additions, condensations, and redox reactions provides straightforward access to a diverse

range of functionalized imidazole derivatives. The ability to readily form Schiff bases, which can

act as ligands, is particularly notable, opening avenues in coordination chemistry, catalysis, and

the development of novel therapeutic agents. The experimental protocols provided herein serve

as a practical guide for researchers aiming to leverage the synthetic potential of this versatile

molecule.

To cite this document: BenchChem. [reactivity of the aldehyde group in 1-Methyl-1H-
imidazole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082426#reactivity-of-the-aldehyde-group-in-1-methyl-
1h-imidazole-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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